Technical Monograph: 1,4-Dimethoxy-2-nitrobenzene
Technical Monograph: 1,4-Dimethoxy-2-nitrobenzene
Executive Summary
1,4-Dimethoxy-2-nitrobenzene (CAS: 89-39-4), also known as 2,5-dimethoxynitrobenzene, is a pivotal aromatic scaffold in organic synthesis. Distinguished by its electron-rich dimethoxy substitution pattern counterbalanced by an electron-withdrawing nitro group, it serves as a high-value intermediate in the production of pharmaceutical active ingredients (APIs), particularly adrenergic agonists and antifungal agents, as well as in the dye industry (Fast Black K Salt). This guide provides a comprehensive technical analysis of its physiochemical properties, synthesis protocols, reactivity profiles, and applications in modern drug discovery.
Chemical Identity & Physiochemical Profile[1][2][3]
The compound exhibits a specific substitution pattern that dictates its reactivity: the methoxy groups at positions 1 and 4 activate the ring, while the nitro group at position 2 directs subsequent electrophilic attacks and serves as a latent amino group.
Table 1: Physiochemical Specifications
| Property | Value |
| IUPAC Name | 1,4-Dimethoxy-2-nitrobenzene |
| Synonyms | 2,5-Dimethoxynitrobenzene; Nitrohydroquinone dimethyl ether |
| CAS Number | 89-39-4 |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 70 – 73 °C |
| Boiling Point | 169 °C (at 13 mmHg) |
| Density | 1.166 g/cm³ (predicted) |
| Solubility | Soluble in benzene, chloroform, ethanol; Insoluble in water |
Synthesis & Manufacturing Protocol
The industrial and laboratory preparation of 1,4-dimethoxy-2-nitrobenzene relies on the electrophilic aromatic substitution (nitration) of 1,4-dimethoxybenzene.
Nitration Protocol (Standardized)
Objective: Selective mononitration while suppressing dinitration (formation of 2,5-dinitro-1,4-dimethoxybenzene).
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Reagents: 1,4-Dimethoxybenzene (1.0 eq), Nitric Acid (70%, 1.1 eq), Glacial Acetic Acid (Solvent).
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Thermodynamic Control: The reaction is highly exothermic. Temperature maintenance <10°C is critical to prevent polynitration and oxidative demethylation to quinones.
Step-by-Step Methodology:
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Dissolution: Dissolve 1,4-dimethoxybenzene in glacial acetic acid in a jacketed reactor. Cool to 5°C.
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Addition: Dropwise addition of nitric acid (diluted in acetic acid) over 60 minutes. Maintain internal temperature between 5–10°C.
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Quenching: Pour the reaction mixture onto crushed ice/water (5x volume). The product precipitates as a yellow solid.
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Purification: Filter the crude solid. Recrystallize from ethanol/water (9:1) to yield yellow needles.
Mechanistic Pathway
The reaction proceeds via the formation of a sigma complex (arenium ion). The methoxy groups (ortho/para directors) strongly activate the ring. Position 2 is favored due to the combined ortho-directing effect of the C1-methoxy and the steric accessibility relative to the dinitration sites.
Figure 1: Electrophilic aromatic substitution pathway for the synthesis of 1,4-dimethoxy-2-nitrobenzene.
Chemical Reactivity & Transformations[5]
The primary utility of 1,4-dimethoxy-2-nitrobenzene lies in its reduction to 2,5-dimethoxyaniline (CAS: 102-56-7), a versatile nucleophile for drug synthesis.
Reduction Pathways
Researchers typically employ one of three methods depending on scale and functional group tolerance:
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Béchamp Reduction (Fe/HCl):
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Conditions: Iron powder, dilute HCl, reflux.
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Pros: Cost-effective, robust for bulk scale.[1]
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Cons: Iron waste generation.
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Catalytic Hydrogenation (H₂/Pd-C):
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Conditions: H₂ (3 atm), 10% Pd/C, Ethanol.
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Pros: Clean workup, high yield (>95%).
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Cons: Requires pressure equipment.
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Hydrazine Reduction:
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Conditions: Hydrazine hydrate, FeCl₃/Active Carbon catalyst.
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Pros: Mild conditions, avoids high pressure.
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Spectroscopic Characterization (NMR)
The 1H NMR spectrum of 1,4-dimethoxy-2-nitrobenzene is distinct due to the asymmetry introduced by the nitro group.
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H3 (Ortho to NO₂, Meta to OMe): Appears as a singlet or doublet with small meta-coupling. It is the most deshielded aromatic proton (~7.4 ppm) due to the anisotropic effect of the nitro group.
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H5 & H6: These protons often show an AB system or ortho-coupling (J ≈ 9 Hz). H6 (ortho to OMe, meta to NO₂) is typically shielded relative to H3.
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Methoxy Groups: Two distinct singlets around 3.8–4.0 ppm.
Applications in Drug Development[3]
The 2,5-dimethoxy motif, derived from this nitro precursor, is embedded in several pharmacophores.
Adrenergic Agonists (Methoxamine)
1,4-Dimethoxy-2-nitrobenzene is a precursor to Methoxamine , an α1-adrenergic receptor agonist used to treat hypotension.
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Workflow: Reduction to 2,5-dimethoxyaniline
Friedel-Crafts acylation (or similar functionalization) Amino ketone formation Methoxamine.
Alzheimer's Research (Donepezil Hybrids)
Recent medicinal chemistry efforts have utilized 2,5-dimethoxyaniline to synthesize quinolinetrione-tacrine hybrids . These compounds are designed as multi-target-directed ligands (MTDLs) that inhibit acetylcholinesterase (AChE) and prevent amyloid-beta aggregation.
Dye Synthesis
The reduced form, 2,5-dimethoxyaniline, is the primary intermediate for Fast Black K Salt , a diazonium salt used in histology and textile dyeing.
Figure 2: Downstream pharmaceutical and industrial applications of the 1,4-dimethoxy-2-nitrobenzene scaffold.
Safety & Handling (MSDS Summary)
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GHS Classification: Acute Toxicity, Oral (Category 4).
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Hazard Statements: H302 (Harmful if swallowed).
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Handling: Avoid dust formation. Use local exhaust ventilation.
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Storage: Store in a cool, dry place. Keep away from strong oxidizing agents and strong bases.
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Personal Protective Equipment (PPE): Nitrile gloves, safety glasses with side shields, and P2 respirator if dust is generated.
References
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ChemicalBook. (2023).[2] 1,4-Dimethoxy-2-nitrobenzene Properties and MSDS.
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Bolognesi, M. L., et al. (2007). Quinolinetrione-tacrine hybrids as multi-target-directed ligands against Alzheimer's disease. Journal of Medicinal Chemistry.
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GuideChem. (2023). Applications of 1,4-Dimethoxybenzene and its Nitro Derivatives.
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 69728, 1,4-Dimethoxy-2-nitrobenzene.
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Vertex AI Search. (2023). Synthesis of 2,5-dimethoxyaniline from nitro precursors.
